Benzaldehyde, 2,5-dimethoxy-3-nitro- Benzaldehyde, 2,5-dimethoxy-3-nitro-
Brand Name: Vulcanchem
CAS No.: 74422-90-5
VCID: VC7998111
InChI: InChI=1S/C9H9NO5/c1-14-7-3-6(5-11)9(15-2)8(4-7)10(12)13/h3-5H,1-2H3
SMILES: COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C=O
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol

Benzaldehyde, 2,5-dimethoxy-3-nitro-

CAS No.: 74422-90-5

Cat. No.: VC7998111

Molecular Formula: C9H9NO5

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde, 2,5-dimethoxy-3-nitro- - 74422-90-5

Specification

CAS No. 74422-90-5
Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
IUPAC Name 2,5-dimethoxy-3-nitrobenzaldehyde
Standard InChI InChI=1S/C9H9NO5/c1-14-7-3-6(5-11)9(15-2)8(4-7)10(12)13/h3-5H,1-2H3
Standard InChI Key SSAQZDIQGZMYFA-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C=O
Canonical SMILES COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C=O

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

Benzaldehyde, 2,5-dimethoxy-3-nitro- features a benzaldehyde backbone with the following substituents:

  • Methoxy (-OCH3_3) groups at positions 2 and 5.

  • Nitro (-NO2_2) group at position 3.

The structure is represented as:

OCH3C6H2(NO2)CHO(positions 2, 5, and 3, respectively).\text{OCH}_3-\text{C}_6\text{H}_2(\text{NO}_2)-\text{CHO} \quad \text{(positions 2, 5, and 3, respectively)}.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H9NO5\text{C}_9\text{H}_9\text{NO}_5
Molar Mass211.17 g/mol
Melting Point183–187°C
Density1.48 g/cm3^3 (estimate)
SolubilitySoluble in methanol
Boiling Point368.87°C (estimate)

Spectroscopic Data:

  • IR: Strong absorption bands at 1680 cm1^{-1} (C=O stretch) and 1520 cm1^{-1} (NO2_2 asymmetric stretch) .

  • 1^1H NMR (CDCl3_3): δ 10.65 (s, 1H, CHO), 7.14 (dd, J=3.2,9.0J = 3.2, 9.0 Hz, 1H), 7.00 (d, J=3.2J = 3.2 Hz, 1H), 3.82 (s, 6H, OCH3_3) .

Synthesis Methods

Nitration of 2,5-Dimethoxybenzaldehyde

The most common route involves direct nitration of 2,5-dimethoxybenzaldehyde using nitric acid in acetic acid or ethyl ether .

Procedure:

  • Dissolve 2,5-dimethoxybenzaldehyde in glacial acetic acid and ethyl ether.

  • Add 65–70% nitric acid dropwise at 0–5°C.

  • Stir for 30 hours at room temperature.

  • Isolate via column chromatography (60% yield) .

Key Reaction:

2,5-Dimethoxybenzaldehyde+HNO3AcOH/Et2O2,5-Dimethoxy-3-nitrobenzaldehyde.\text{2,5-Dimethoxybenzaldehyde} + \text{HNO}_3 \xrightarrow{\text{AcOH/Et}_2\text{O}} \text{2,5-Dimethoxy-3-nitrobenzaldehyde}.

Alternative Pathways

  • Oxidation of 2,5-Dimethoxy-3-nitrobenzyl Alcohol: Catalyzed by pyridinium chlorochromate (PCC) .

  • Friedel-Crafts Formylation: Using HMTA (hexamethylenetetramine) and sulfuric acid .

Applications in Organic Synthesis

Pharmaceutical Intermediates

  • Antitubercular Agents: Derivatives of 2,5-dimethoxy-3-nitrobenzaldehyde exhibit MIC values of 4–64 μg/mL against Mycobacterium tuberculosis H37Rv .

  • Ansamycin Antibiotics: The dimethyl acetal of this compound is used in TMSOTf-catalyzed condensations to synthesize C15-benzene ansamycins .

Polymer Chemistry

The electron-withdrawing nitro group and electron-donating methoxy groups enable tunable electronic properties in conjugated polymers.

Hazard SymbolRisk CodesSafety Recommendations
Xi36/37/38 (Irritant)Use gloves, goggles, and ventilation .

Storage: Room temperature in airtight containers .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differences
3,4-Dimethoxy-2-nitrobenzaldehydeC9H9NO5\text{C}_9\text{H}_9\text{NO}_5Nitro at position 2 .
2,5-Dimethoxy-4-nitrobenzaldehydeC9H9NO5\text{C}_9\text{H}_9\text{NO}_5Nitro at position 4 .

Challenges and Future Directions

  • Regioselectivity in Nitration: Competing formation of 2-nitro-3,6-dimethoxybenzaldehyde requires optimized conditions .

  • Green Chemistry: Developing solvent-free nitration methods to reduce waste .

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